2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-11-7-13(9-23)8-12(2)17(11)25-10-16(24)22-15-5-3-14(4-6-15)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOVJZLGHELIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-formyl-2,6-dimethylphenol with an appropriate acylating agent to form the phenoxyacetamide intermediate. This intermediate is then reacted with 4-(trifluoromethyl)aniline under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.
Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Aromatic Rings
- Phenoxy Backbone Variations: Target Compound: The 4-formyl-2,6-dimethylphenoxy group introduces both steric bulk (from methyl groups) and electrophilic reactivity (from the formyl group). Analogues:
- In , compounds like (E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (activity value: 5.849) feature quinoline and indole moieties, which enhance π-π stacking but reduce solubility compared to the target’s simpler phenoxy structure .
Trifluoromethylphenyl Group vs. Other N-Substituents
- Analogues: Compounds in (e.g., 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide) feature polar substituents like formamido and hydroxy groups, which may improve aqueous solubility but reduce membrane permeability compared to the target’s trifluoromethyl group . N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () uses difluorophenyl and pyridinecarboxamide groups, balancing lipophilicity and hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16F3NO
- Molecular Weight : 351.3 g/mol
Pharmacological Profile
The compound exhibits a range of biological activities, particularly in the context of cancer therapy and metabolic disorders.
Anticancer Activity
Recent studies have highlighted the compound's role as a potential anticancer agent. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating significant antiproliferative properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 1.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 2.3 | Inhibition of estrogen receptor signaling |
| HCT116 (colon cancer) | 1.8 | Cell cycle arrest at G1 phase |
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the phosphorylation of specific kinases associated with tumor growth.
Case Studies
-
Study on Antitumor Efficacy :
A study conducted on xenograft models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The treatment led to a reduction in tumor volume by approximately 60% over four weeks. -
Metabolic Effects :
Another investigation focused on the compound's effects on metabolic disorders such as insulin resistance and dyslipidemia. Results indicated that the compound improved insulin sensitivity in diabetic models and reduced lipid accumulation in liver tissues.
Toxicological Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary tests indicate that this compound has a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
